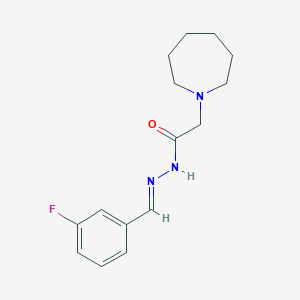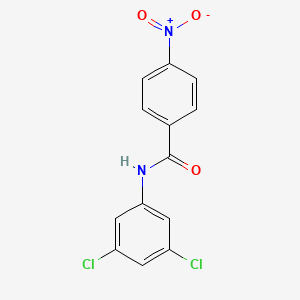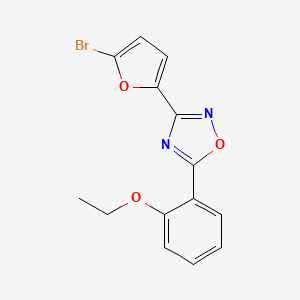![molecular formula C23H24N4O B5512135 1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration of novel chemical entities such as "1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide" involves understanding its synthesis, structural characteristics, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex molecules incorporating elements like pyridinylpyrimidin rings and cyclopropanecarboxamide moieties often involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. For example, Zhou et al. (2021) detailed a high-yield synthetic method for a related compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in constructing such molecules (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like NMR and MS, providing insights into the arrangement of atoms and the overall molecular geometry. For instance, Hu et al. (2007) discussed the planar nature of a fused thienopyrimidinone ring system, which could be relevant to understanding the structural aspects of the compound (Hu et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups, such as amide or ester moieties, under various conditions. The work by Shi et al. (2018) on catalytic reactions for synthesizing pharmacophores highlights the creative approaches taken in chemical synthesis that could apply to our compound of interest (Shi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of compounds like the one described, are crucial for their manipulation in the laboratory and potential application. These properties are often determined through empirical studies and can influence how the compound is handled and formulated.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental to understanding the potential applications and safety of new chemical entities. Studies like those by Rahmouni et al. (2014) and Zhou et al. (2021), which explore the synthesis and characterization of novel compounds, provide a foundation for predicting the behavior of similarly structured molecules in chemical reactions and biological systems (Rahmouni et al., 2014), (Zhou et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One of the primary applications of this compound is in the realm of anticancer drug development. Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and cell cycle arrest (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Effects
The compound's ability to selectively inhibit histone deacetylase (HDAC) enzymes has been explored, with implications for treating a range of diseases. HDAC inhibitors like this compound can modulate gene expression, potentially offering therapeutic benefits in cancers and neurological disorders by inducing histone acetylation, p21 protein expression, and leading to cell-cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).
Structural Impact on Pharmaceutical Development
Research into the structural aspects of similar compounds has shown their potential in creating new pharmacophores for drug design. The study of hydrogen bonding in anticonvulsant enaminones, for example, provides insight into how variations in chemical structure, such as the presence of a pyridinyl group, can affect the pharmacological properties of a compound, influencing its solubility, stability, and bioavailability (Kubicki et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-15-4-6-19(7-5-15)23(10-11-23)22(28)27-17(3)20-14-25-21(26-16(20)2)18-8-12-24-13-9-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUPFHIMRRRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)NC(C)C3=CN=C(N=C3C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)

![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)
![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)
![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)